molecular formula C17H16FN3O3 B11515126 Acetamide, 2-[2-(4-fluorobenzoyl)-2-phenylhydrazino]-2-oxo-N-ethyl-

Acetamide, 2-[2-(4-fluorobenzoyl)-2-phenylhydrazino]-2-oxo-N-ethyl-

Cat. No.: B11515126
M. Wt: 329.32 g/mol
InChI Key: IDSRZJLJDFFETM-UHFFFAOYSA-N
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Description

N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylformohydrazido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Hydrazide Intermediate: This step involves the reaction of 4-fluorobenzoyl chloride with phenylhydrazine to form 4-fluorophenylhydrazide.

    Acylation Reaction: The hydrazide intermediate is then reacted with ethyl oxalyl chloride to form the desired N-ethyl-2-[1-(4-fluorophenyl)-N-phenylformohydrazido]-2-oxoacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroethamphetamine: Structurally similar, with a fluorophenyl group.

    4-Fluoromethamphetamine: Another compound with a fluorophenyl group.

    N-Phenylformohydrazide: Shares the phenylformohydrazido moiety.

Uniqueness

N-ETHYL-2-[1-(4-FLUOROPHENYL)-N-PHENYLFORMOHYDRAZIDO]-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

N-ethyl-2-[2-(4-fluorobenzoyl)-2-phenylhydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C17H16FN3O3/c1-2-19-15(22)16(23)20-21(14-6-4-3-5-7-14)17(24)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3,(H,19,22)(H,20,23)

InChI Key

IDSRZJLJDFFETM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)NN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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